Boc-L-3,3-Diphenylalanine
Description
Significance of Aryl-Rich α-Amino Acid Derivatives in Peptide Chemistry and Material Science
Aryl-rich α-amino acid derivatives are of considerable interest in both peptide chemistry and material science. The presence of multiple aromatic groups can drive self-assembly through π-stacking and hydrophobic interactions, leading to the formation of well-ordered nanostructures. reading.ac.uk In peptide chemistry, the incorporation of unnatural amino acids with bulky aromatic side chains can induce specific secondary structures and enhance proteolytic stability. reading.ac.uk
In material science, the self-assembly of short peptides containing aromatic motifs, such as the well-studied diphenylalanine (FF) motif, can lead to the formation of nanotubes, hydrogels, and other nanomaterials with unique mechanical and electronic properties. The introduction of additional aromaticity, as seen in 3,3-diphenylalanine derivatives, offers a strategy for creating novel self-assembling systems with potentially enhanced properties. acs.org These materials have applications in areas like tissue engineering and drug delivery. researchgate.net
Overview of Boc-L-3,3-Diphenylalanine as a Scaffold for Supramolecular Assembly and Bioactive Molecules
The Boc group in this compound enhances its stability and solubility, making it a valuable component in peptide synthesis. chemimpex.com Its two phenyl groups contribute to the formation of stable peptide bonds, which is advantageous for creating complex peptides and proteins. chemimpex.com This compound serves as a critical building block in the design of bioactive compounds and potential drug candidates, with applications in fields like oncology and neurology. chemimpex.com
The self-assembly of Boc-protected diphenylalanine is influenced by factors such as solvent composition. rsc.orgcnr.it For instance, the ratio of acetonitrile (B52724) to water can direct the formation of different aggregate morphologies, from spheres to plates. cnr.it This control over self-assembly is crucial for the development of "smart" biomaterials with tailored properties. cnr.it The architectural growth of these assemblies is driven by aromatic stacking and hydrophobic interactions. cnr.it
Research Landscape of this compound and Analogues
The research landscape for this compound and its analogues is active, with studies focusing on their self-assembly properties and potential applications. Diphenylalanine and its variants are recognized for their ability to form diverse and extended architectures, making them a key area of study in materials science. researchgate.netrsc.orgcnr.it
Recent investigations have explored the role of solvation in controlling the aggregation of Boc-protected diphenylalanine. rsc.orgcnr.it Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and X-ray diffraction are employed to characterize the resulting supramolecular structures. rsc.org The self-assembly process is described as a multi-step phenomenon that can lead to various nano-assemblies with distinct structural characteristics. researchgate.net
Analogues of this compound, such as those with different protecting groups (e.g., Fmoc) or additional functional groups, are also being synthesized and studied to explore new applications in areas like antimicrobial peptides and piezoelectric materials. acs.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H23NO4 lookchem.comnih.gov |
| Molecular Weight | 341.4 g/mol lookchem.com |
| Melting Point | 160 °C (decomposes) lookchem.com |
| Boiling Point | 502.7 °C at 760 mmHg lookchem.com |
| Density | 1.167 g/cm³ lookchem.com |
| Refractive Index | 1.56 lookchem.com |
| pKa | 3.68±0.10 (Predicted) lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375797 | |
| Record name | Boc-L-3,3-Diphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138662-63-2 | |
| Record name | Boc-L-3,3-Diphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Diphenyl-L-alanine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Boc L 3,3 Diphenylalanine
Stereoselective Synthesis of Boc-L-3,3-Diphenylalanine
Achieving high stereochemical purity is critical in the synthesis of this compound to ensure the desired biological activity and supramolecular assembly properties of the final peptide or molecule.
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the L-3,3-diphenylalanine amino acid is a fundamental step, typically accomplished through established solution-phase synthesis methods. researchgate.net This protection is crucial as it prevents unwanted side reactions at the N-terminus during subsequent peptide coupling steps. sigmaaldrich.com The general principle involves reacting the amino acid with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O, under basic conditions. nih.gov
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a preferred method in solution-phase synthesis. researchgate.net Once the N-terminus is protected, the resulting this compound can be used in stepwise peptide chain elongation. researchgate.net The coupling of this protected amino acid to another amino acid or peptide fragment is facilitated by activating agents. Common coupling reagents used in these syntheses include:
Carbodiimides: such as N,N′-Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency. nih.govrsc.orgresearchgate.net
Onium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which are known for their high efficiency and are often used in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). acs.orgnih.gov
The choice of solvent is also critical, with dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF) being commonly employed. acs.orgnih.gov After coupling, the Boc group can be removed using a strong acid, typically trifluoroacetic acid (TFA), to allow for further chain elongation. researchgate.net
The synthesis of the unnatural amino acid L-3,3-diphenylalanine in an enantiomerically pure form is a prerequisite for preparing this compound. Several stereoselective methods have been developed to obtain the desired L-isomer.
One prominent strategy is the use of chiral auxiliaries . This approach involves attaching a chiral molecule to a prochiral substrate to direct a subsequent stereoselective transformation. For the synthesis of 3,3-diphenylalanine, a chiral oxazolidinone auxiliary can be coupled to 3,3-diphenylpropanoic acid. wikipedia.org The auxiliary then directs the electrophilic amination of the molecule, leading to the preferential formation of one enantiomer. The auxiliary is subsequently cleaved to yield the chiral amino acid.
Enzymatic resolution represents another powerful technique for separating racemic mixtures of 3,3-diphenylalanine. This method exploits the high stereoselectivity of enzymes that act preferentially on one enantiomer.
Kinetic Resolution: Enzymes like Acylase I from porcine kidney or Aspergillus fungus can be used. These enzymes show a nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids, leaving the N-acyl D-enantiomer unreacted and thus allowing for their separation.
Diastereomeric Salt Formation: A racemic mixture of the amino acid can be treated with a chiral resolving agent, such as (-)-cinchonidine. This forms two diastereomeric salts with different solubilities in a given solvent (e.g., methanol), enabling their separation through fractional crystallization.
| Method | Description | Key Reagents/Components | Reference |
| Chiral Auxiliary | A chiral oxazolidinone is attached to a 3,3-diphenylpropanoic acid derivative to direct stereoselective amination. | Chiral oxazolidinone, 3,3-diphenylpropionyl chloride | wikipedia.org |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. | Acylase I, N-acyl-DL-3,3-diphenylalanine | |
| Diastereomeric Salt Crystallization | A chiral resolving agent forms diastereomeric salts with differential solubility, enabling separation by crystallization. | (-)-Cinchonidine, Racemic 3,3-diphenylalanine |
Functionalization Strategies for this compound Derivatives
The this compound scaffold can be further modified to create derivatives with tailored properties for applications in materials science and medicinal chemistry.
Modifications at the N- and C-termini of peptides containing this compound are common strategies to enhance stability, modulate biological activity, or attach functional moieties. sigmaaldrich.comthermofisher.com
N-Terminal Modification: The Boc group itself is the primary N-terminal modification discussed here, serving as a protecting group. Its removal is a key step in peptide synthesis. Other modifications, such as acetylation, can be introduced after the Boc group is removed to neutralize the N-terminal charge and mimic natural proteins. sigmaaldrich.com
C-Terminal Modification: The carboxylic acid at the C-terminus is a prime site for functionalization.
Amidation: The C-terminal carboxyl group can be converted to an amide. This modification removes the negative charge and can increase the peptide's resistance to enzymatic degradation. sigmaaldrich.com
Esterification: The C-terminus can be protected as an ester, for instance, a methyl ester (OMe), as seen in the synthesis of the Boc-Dip-Dip-OMe peptide. acs.org
Conjugation: Functional groups can be attached to the C-terminus via an amide bond. A notable example is the coupling of a benzothiazole (B30560) group to the carboxylic acid of a Boc-diphenylalanine peptide to create a fluorescent derivative. researchgate.netmdpi.com
Attaching chromophores and other functional moieties to this compound derivatives is a key strategy for developing new materials with unique optical and self-assembly properties.
Benzothiazole: Benzothiazole is a heterocyclic compound known for its fluorescence. mdpi.com Researchers have synthesized a novel dipeptide derivative, Boc-L-phenylalanine-L-phenylalanine-benzothiazole (Boc-Phe-Phe-Bz), by coupling a benzothiazole group to the C-terminus of the Boc-protected dipeptide. researchgate.netmdpi.com This modification significantly enhances the fluorescence of the resulting self-assembled nanostructures. mdpi.comuminho.pt The aromatic character of both the diphenylalanine and the benzothiazole moiety drives the formation of supramolecular structures with tunable morphologies, such as nanospheres and nanobelts. mdpi.com
Boron-dipyrromethane (BODIPY): BODIPY dyes are highly fluorescent and photostable chromophores. cnr.itdovepress.com They have been conjugated to Boc-protected diphenylalanine to create chromopeptides that self-assemble into microparticles. cnr.itresearchgate.net The strong absorption and emission properties of the BODIPY unit, combined with the self-assembly capabilities of the peptide, lead to aggregates with collective optical properties that differ significantly from the monomeric dye. researchgate.net The specific orientation of the chromophores within the self-assembled structures can be influenced by the peptide conformation. cnr.it
| Functional Moiety | Point of Attachment | Resulting Derivative Example | Key Properties/Findings | Reference |
| Benzothiazole | C-terminus (via amide bond) | Boc-Phe-Phe-Bz | Enhanced fluorescence, self-assembles into nanospheres and nanobelts, exhibits nonlinear optical properties. | researchgate.netmdpi.com |
| Boron-dipyrromethane (BODIPY) | Peptide backbone | Boc-diphenylalanine-BODIPY conjugate | Forms fluorescent microparticles through self-assembly, exhibits collective optical properties (J- and H-type aggregation). | cnr.itresearchgate.net |
Homologation, the insertion of one or more methylene (B1212753) (-CH₂-) groups into the backbone of an amino acid, is a powerful strategy to create peptide mimics (foldamers) with altered conformations and enhanced stability against enzymatic degradation. rsc.org This approach has been applied to diphenylalanine to study how changes in the peptide backbone affect self-assembly.
Researchers have synthesized backbone homologues of Boc-protected diphenylalanine, including β- and γ-amino acid analogues. rsc.orgrsc.org
β-Peptides: Boc-β³(R)Phe-β³(R)Phe-OH contains two additional methylene groups in its backbone compared to the parent α-peptide. rsc.org
γ-Peptides: Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH is a higher homologue with four additional methylene groups in its backbone. rsc.org
These modifications to the peptide backbone influence the resulting secondary structures and self-assembly behavior. While N-terminal Boc-protected diphenylalanine (an α-peptide) forms tubular structures, its homologated β-peptide counterpart was found to form fibrillar structures. rsc.org The introduction of β-amino acids, such as the β,β-diphenyl-L-alanine (Dip) residue, can also be used to create conformationally constrained analogues of biologically active peptides. nih.govgoogle.com
| Homologue Type | Example Structure | Modification | Impact on Self-Assembly | Reference |
| α-Peptide (Parent) | Boc-α(S)Phe-α(S)Phe-OH | Standard diphenylalanine | Forms tubular structures in water. | rsc.org |
| β-Peptide | Boc-β³(R)Phe-β³(R)Phe-OH | Insertion of two CH₂ groups into the backbone. | Forms fibrillar structures. | rsc.org |
| γ-Peptide | Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH | Insertion of four CH₂ groups into the backbone. | Self-assembly behavior is altered. | rsc.org |
Tyrosine-Modified Diphenylalanine Analogues
A thorough review of the scientific literature did not yield specific examples of tyrosine-modified analogues derived directly from this compound. Research in this area has predominantly focused on the modification of the dipeptide diphenylalanine (Phe-Phe). For instance, studies have investigated the self-assembly of tyrosine-modified analogues of Boc-Phe-Phe-OMe, such as Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, and Boc-Tyr-Tyr-OMe. Current time information in Bangalore, IN. These studies have shown that the introduction of a hydroxyl group via tyrosine alters the self-assembly properties, leading to the formation of microspheres instead of the fibrillar structures observed for the parent dipeptide. Current time information in Bangalore, IN.
Similarly, research has been conducted on the self-assembly of Boc-L-phenylalanyl-L-tyrosine, which forms microspheres or microtapes depending on the solvent conditions. molaid.comrsc.orgrsc.org However, these derivatives are based on the dipeptide backbone of phenylalanine and tyrosine, and not on the single amino acid scaffold of 3,3-diphenylalanine. The synthesis of Boc-2',6'-dimethyl-L-tyrosine and its derivatives has also been reported for use in opioid peptidomimetics, but this does not involve the 3,3-diphenylalanine structure. nih.gov
Supramolecular Self Assembly of Boc L 3,3 Diphenylalanine and Its Derivatives
Fundamental Principles of Self-Organization
The hierarchical self-assembly of Boc-L-3,3-diphenylalanine is primarily governed by a combination of aromatic stacking, hydrophobic interactions, and intermolecular hydrogen bonding. rsc.org The balance and strength of these forces dictate the final morphology and stability of the resulting aggregates. rsc.orgresearchgate.net
Aromatic stacking, or π-π interactions, between the phenyl rings of the diphenylalanine residues is a crucial driving force in the self-assembly process. rsc.orgresearchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. In the self-assembly of this compound and its derivatives, the peptide molecules often adopt conformations, such as turns, that promote the efficient plane-to-plane stacking of these aromatic rings. rsc.orgresearchgate.net This stacking contributes significantly to the stabilization of the assembled structures. rsc.orgresearchgate.netbohrium.com The strength of these interactions can be influenced by the presence of additional aromatic groups, which can lead to a denser aromatic zipper network and enhanced material properties. nih.gov
Hydrophobic interactions play a significant role, particularly in aqueous environments where the self-assembly of this compound is often initiated. rsc.orgrsc.org The nonpolar phenyl groups and the tert-butyl group of the Boc protecting group are hydrophobic and tend to minimize their contact with water molecules. nih.gov This drives the aggregation of the peptide monomers, leading to the formation of a hydrophobic core within the self-assembled structures. rsc.orgcore.ac.uk The extent of the aggregate-solvent interface is a key determinant of the final morphology, and by controlling this interface, for example through solvent composition, the shape of the resulting aggregates can be tuned. rsc.orgresearchgate.net In highly polar media, the hydrophobic moieties are expected to fold more compactly to shield themselves from the aqueous environment, influencing the size and shape of the assemblies. nih.gov
Intermolecular hydrogen bonds, primarily between the amide groups of the peptide backbone, provide directional control and contribute to the stability of the self-assembled architectures. rsc.orgcsic.es The formation of these hydrogen bonds helps to create ordered, repeating structures within the aggregate. csic.es Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to probe the intra- and intermolecular hydrogen bonding interactions within the assembled structures by analyzing the characteristic absorption bands of the amide groups. rsc.org The disruption of this hydrogen bond packing, for instance by chemical modification, can lead to changes in the rigidity and morphology of the resulting assemblies. researchgate.net
The self-assembly of this compound is not a simple, single-step process but rather a multi-step nucleation event that often follows Ostwald's rule of stages. bohrium.comnih.gov This principle states that a system undergoing a phase transition from an unstable state to a stable one will often pass through a series of intermediate, metastable states. bohrium.comnih.govnih.gov In the case of this compound, the process typically begins with the rapid coalescence of soluble monomers into metastable nanospheres. bohrium.comnih.gov These initial aggregates then undergo a period of ripening and structural conversion, eventually transforming into more thermodynamically stable morphologies such as tubes or crystals. bohrium.comnih.govcnr.it This multi-step pathway allows for the isolation and characterization of different phases and provides opportunities to control the final self-assembled product. bohrium.com A kinetic model has been developed to describe this process, where transitional stages convert from one to another before reaching the final equilibrium assembly. researchgate.net
Control of Self-Assembled Morphologies
The ability to control the morphology of self-assembled structures is critical for tailoring their properties for specific applications. For this compound, the solvent environment is a powerful tool for directing the assembly process.
The composition of the solvent plays a critical role in dictating the final morphology of this compound aggregates. rsc.orgresearchgate.net By systematically varying the solvent ratio, it is possible to drive the formation of different structures, such as spheres and plates. rsc.orgresearchgate.netrsc.org
For instance, in acetonitrile-water mixtures, changing the acetonitrile (B52724) content significantly impacts the self-assembly process. rsc.orgresearchgate.net At low acetonitrile concentrations, the hydrophobic effect is dominant, leading to the formation of spherical aggregates. rsc.org As the acetonitrile content is varied, a re-entrant morphological behavior can be observed, highlighting the sensitive balance of interactions. rsc.orgresearchgate.net In a pure organic solvent, a single crystalline phase may be observed, while the presence of water can lead to the coexistence of multiple crystalline phases. rsc.orgresearchgate.net
The aggregation process is typically initiated by dissolving the peptide in a good solvent, such as acetonitrile or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP), and then introducing a poor solvent, like water, to induce aggregation. rsc.orgrsc.orgresearchgate.net The immediate formation of a colloidal suspension upon the addition of the poor solvent is a common observation. rsc.org The final morphology is not only dependent on the solvent composition but can also be influenced by other factors like temperature. rsc.org
Table 1: Solvent-Dependent Morphologies of this compound Aggregates
| Solvent System | Resulting Morphology | Reference |
| Acetonitrile-Water (2% AcN) | Spheres | rsc.orgrsc.org |
| Acetonitrile-Water (varying AcN %) | Spheres to Plates | rsc.orgresearchgate.netrsc.org |
| Ethanol-Water | Spheres (in 50% aqueous ethanol) | rsc.org |
| Pure Organic Solvent | Orthorhombic Crystalline Phase | rsc.orgresearchgate.net |
| Acetonitrile-Water | Coexistence of Orthorhombic and Hexagonal Phases | rsc.orgresearchgate.netcnr.it |
| Methanol-Water | Spheres, Fibers, and Tubes | nih.govacs.org |
Solvent-Driven Morphological Tuning
Influence of Solvent Composition (e.g., Acetonitrile-Water Mixtures)
The composition of the solvent system is a critical determinant in the self-assembly pathway of this compound. materials-science.infocnr.it In acetonitrile-water mixtures, the ratio of the two solvents dictates the final morphology of the aggregates. rsc.orgrsc.org The aggregation process is typically induced by the addition of water to an acetonitrile solution of the peptide. rsc.orgcnr.it The acetonitrile content significantly impacts the formation of different structures, with variations as small as a few percentage points leading to distinct morphological outcomes. rsc.orgmaterials-science.inforsc.org This sensitivity arises from the modulation of the aggregate-solvent interface and the solvation of the peptide, which in turn influences the balance of intermolecular forces driving the assembly. materials-science.inforsc.orgresearchgate.net
Formation of Spheres, Plates, Microtapes, and Tubes
A remarkable feature of this compound is its ability to form a variety of well-defined supramolecular structures. materials-science.inforesearchgate.net Depending on the solvent composition and other experimental conditions, this compound can self-assemble into spheres, plates, microtapes, and tubes. materials-science.inforesearchgate.netnih.gov For instance, in acetonitrile-water mixtures, a change in the acetonitrile concentration from 2% to 10% can drive the morphological transition from spheres to plates. rsc.orgrsc.org The formation of these diverse architectures is a testament to the versatility of the underlying non-covalent interactions, which can be guided to favor different packing arrangements. rsc.org The presence of the bulky Boc protecting group also plays a role by introducing new aggregation pathways. rsc.orgcnr.it
| Solvent System | Resulting Morphologies | Reference |
| Acetonitrile-Water | Spheres, Plates | rsc.org, rsc.org |
| Methanol-Water | Spheres, Fibers, Tubes | acs.org |
| Ethanol/Water or HFP/Water | Microspheres, Microtapes | rsc.org |
Morphology Re-entrant Behavior
Intriguingly, the self-assembly of this compound can exhibit re-entrant behavior, where a particular morphology reappears upon a monotonic change in a control parameter, such as solvent composition. materials-science.inforsc.org Finely tuning the acetonitrile content in water can induce this phenomenon, highlighting a complex relationship between the molecular characteristics and the resulting aggregate morphology. materials-science.infocnr.itrsc.org This behavior underscores the non-linear nature of the self-assembly process and the subtle energy landscapes that govern the formation of different structures. researchgate.net
pH- and Temperature-Dependent Assembly
The self-assembly of this compound and its derivatives is also responsive to changes in pH and temperature. cnr.itnih.gov For instance, derivatives of Boc-diphenylalanine have been shown to form pH-sensitive fibers, with morphological changes occurring at acidic pH. nih.gov Temperature also affects the self-assembly process by influencing the strength of hydrogen bonds and aromatic stacking interactions. cnr.it Studies have shown that aggregates prepared at elevated temperatures (e.g., 85°C) exhibit different morphologies compared to those formed at room temperature under the same solvent conditions. cnr.it This thermal sensitivity is characteristic of processes driven by hydrophobic interactions. core.ac.uk
Concentration Effects on Aggregate Dimensions
The concentration of the this compound solution can influence the dimensions of the resulting aggregates. Research on functionalized derivatives has shown that the size of spherical aggregates can be tuned by altering the molar concentration of the compound. cnr.it The size distribution of these particles, which can range from hundreds of nanometers to over a micrometer, is dependent on both the concentration and the solvent composition. cnr.it This suggests that the initial nucleation and subsequent growth of the aggregates are concentration-dependent processes.
Impact of Protecting Groups on Self-Assembly Pathways
The nature of the protecting group on the diphenylalanine moiety has a profound impact on the self-assembly pathways. cnr.it The tert-butoxycarbonyl (Boc) group, being sterically bulky, reduces the number of hydrophilic points on the dipeptide and can open up new aggregation pathways compared to unprotected or Fmoc-protected diphenylalanine. rsc.orgcnr.itcore.ac.uk This leads to a morphological tunability that is dependent on both the protecting group and the solvent mixture employed. rsc.orgcnr.it
Crystalline Phases and Structural Transitions in Self-Assemblies
The self-assembled structures of this compound are often crystalline in nature. rsc.org X-ray diffraction studies have revealed the existence of different crystalline phases depending on the solvent environment. rsc.orgrsc.org In a pure organic solvent like acetonitrile, a single orthorhombic crystalline phase is typically observed. rsc.orgrsc.org However, the introduction of water can lead to the coexistence of two phases: orthorhombic and hexagonal. rsc.orgrsc.org The fraction of the hexagonal phase is dependent on the solvent composition. rsc.orgrsc.org Despite the different packing in these crystalline phases, the this compound molecules consistently adopt turn conformations, which facilitates the plane-to-plane stacking of the aromatic rings. rsc.orgrsc.org Furthermore, these self-assembled structures can undergo phase transitions. For example, spherical aggregates can, over time, transform into more thermodynamically stable tubular structures through a process analogous to Ostwald ripening. rsc.org
| Crystalline Phase | Conditions | Reference |
| Orthorhombic | Pure organic solvent (e.g., acetonitrile) | rsc.org, rsc.org |
| Orthorhombic and Hexagonal | Acetonitrile-water mixtures | rsc.org, rsc.org |
Orthorhombic and Hexagonal Crystalline Phases
The crystalline structure of self-assembled Boc-protected diphenylalanine is highly sensitive to the solvent environment. rsc.orgresearchgate.netcnr.it In a pure organic solvent such as acetonitrile, the peptide consistently forms a single orthorhombic crystalline phase. rsc.orgresearchgate.netcnr.itmaterials-science.info However, the introduction of water into the system induces polymorphism, leading to the coexistence of two distinct crystalline phases: orthorhombic and hexagonal. rsc.orgresearchgate.netcnr.itmaterials-science.info
The relative proportion of these two phases is not static; it is directly dependent on the solvent composition, specifically the percentage of acetonitrile in the water-acetonitrile mixture. rsc.orgresearchgate.netmaterials-science.info This solvent-dependent polymorphism allows for the tuning of the material's crystalline properties. Despite the changes in crystalline packing, the peptide molecules consistently adopt turn conformations, which facilitate the crucial plane-to-plane stacking of their aromatic rings. rsc.orgresearchgate.netcnr.itmaterials-science.info The primary driving forces behind this architectural growth are aromatic stacking and hydrophobic interactions. rsc.orgresearchgate.netcnr.itmaterials-science.info
| Crystalline Phase | Conditions | Key Characteristics |
| Orthorhombic | Pure organic solvent (e.g., acetonitrile) | Single, uniform crystalline phase. rsc.orgresearchgate.netmaterials-science.info |
| Hexagonal | Acetonitrile-water mixtures | Coexists with the orthorhombic phase; its fraction is dependent on the solvent ratio. rsc.orgresearchgate.netcnr.itmaterials-science.info |
Single Crystal Analysis of Self-Assembled Peptides
Single crystal X-ray analysis provides detailed molecular-level insights into the self-assembly of this compound (referred to as Boc-Dip-Dip). nih.govacs.org These studies reveal that the increased number of aromatic groups, compared to the parent diphenylalanine (FF), facilitates the formation of a dense aromatic zipper network. nih.gov The crystal packing of Boc-Dip-Dip involves a pair of hydrogen-bonded sheets. acs.org This specific supramolecular arrangement contributes to notable material properties, including high piezoelectricity. nih.gov The packing displays features characteristic of highly piezoelectric organic crystals, such as a high monoclinic angle and a significant molecular dipole. nih.gov In contrast to the parent FF which forms hexagonal rings with large hydrophilic channels, the aromatic-rich Boc-Dip-Dip derivative exhibits different packing stabilized by numerous nonpolar interactions. acs.org
| Feature | This compound (Boc-Dip-Dip) | Parent Diphenylalanine (FF) |
| Primary Packing Motif | Dense aromatic zipper network, pair of H-bonded sheets. nih.govacs.org | Parallel β-sheet structure forming hexagonal rings. nih.govacs.org |
| Stabilizing Interactions | Increased nonpolar interactions, π-π stacking. nih.govacs.org | Head-to-tail H-bonding. nih.govacs.org |
| Resulting Properties | High rigidity and piezoelectricity. nih.gov | Notable stiffness and piezoelectricity. nih.gov |
Solvent-Induced Disassembly and Reassembly Mechanisms
The assembly and disassembly of Boc-protected diphenylalanine aggregates are profoundly influenced by the solvent composition. researchgate.net The balance between solvents, particularly in acetonitrile-water systems, is a critical factor that dictates the self-assembly pathway and the resulting morphology of the aggregates. rsc.orgresearchgate.netmaterials-science.info By modulating the acetonitrile content from as little as 2% to 10% in aqueous solutions, the morphology can be shifted from spheres to plates. rsc.orgresearchgate.netmaterials-science.info This demonstrates a "morphology re-entrant behaviour," where fine-tuning the solvent ratio can precisely control the final structure. rsc.orgresearchgate.netmaterials-science.info
The process often begins with the formation of colloidal suspensions when water is added to an organic solution of the peptide. rsc.org Initially, the Boc-FF peptides arrange into a mix of turn and β-sheet conformations. rsc.org Over time, these intermediates can evolve. For instance, studies on related systems show that spherical aggregates can act as precursors that undergo rearrangement and nucleation to form more thermodynamically stable structures like tubes or fibrils, a process akin to Ostwald-ripening. core.ac.uknih.gov The entire assembly-disassembly process is spontaneous and thermodynamically driven, highlighting the dynamic nature of these supramolecular systems. researchgate.netbohrium.com This solvent-switch method is a common strategy to induce self-assembly. nih.gov
Co-Assembly Phenomena
This compound not only self-assembles but also participates in co-assembly with other molecules, leading to hybrid materials with modified properties and morphologies.
Co-Assembly with Parent Diphenylalanine
When the tert-butoxycarbonyl (Boc)-modified diphenylalanine is co-assembled with its parent, unmodified diphenylalanine (FF), the resulting structures exhibit altered mechanical and morphological properties. worktribe.comnih.gov Atomic Force Microscopy studies have shown that the hybrid, co-assembled fibers are less rigid and display a more curved morphology compared to fibers formed from pure FF. worktribe.comnih.gov
The proposed mechanism for this change is the steric hindrance of the bulky Boc group. worktribe.comnih.gov This group disrupts the regular hydrogen bond packing that typically occurs between the N-termini of adjacent FF molecules in the self-assembled state. worktribe.comnih.gov This disruption, supported by Fourier transform infrared and fluorescence spectroscopy, leads to a less ordered and consequently more flexible supramolecular structure. worktribe.comnih.gov
| Assembly | Key Characteristics | Proposed Mechanism |
| Pure Diphenylalanine (FF) | Rigid, straight fibers | Uninterrupted hydrogen bonding between N-termini. worktribe.comnih.gov |
| Co-assembly (Boc-FF + FF) | Less rigid, curvier fibers | Disruption of hydrogen bond packing by the bulky Boc group. worktribe.comnih.gov |
Co-Assembly with Functionalized Carbon Nanotubes
The integration of peptide derivatives with nanomaterials has been explored to create novel functional structures. Research on backbone homologues of Boc-diphenylalanine, such as Boc-β3(R)Phe-β3(R)Phe-OH, has demonstrated successful co-assembly with multi-walled carbon nanotubes (MWCNTs). researchgate.netrsc.orgnih.gov In these systems, the carbon nanotubes are first covalently functionalized with the same peptide that is intended for co-assembly. researchgate.netrsc.org
When solutions of the free peptide homologue and the peptide-functionalized CNTs are mixed, they co-assemble to form unique dendritic nanostructures. researchgate.netrsc.orgnih.gov This dendritic organization is a result of specific interactions between the free peptides and the peptides conjugated to the CNT surface. rsc.org Control experiments have shown that this dendritic assembly does not occur with CNTs that lack the conjugated peptide, confirming that the peptide on the nanotube is crucial for directing the formation of this complex architecture. rsc.org These hybrid dendritic structures hold potential for applications in fields like tissue engineering. researchgate.netnih.gov
Structural and Conformational Analysis of Boc L 3,3 Diphenylalanine Aggregates
Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for probing the molecular interactions and conformational states within Boc-L-3,3-diphenylalanine aggregates. These techniques provide insights into hydrogen bonding, secondary structure, and the electronic environment of the aromatic side chains.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the hydrogen-bonding networks and secondary structures within peptide aggregates. The analysis focuses on the characteristic amide absorption bands. For this compound aggregates, several key regions of the FTIR spectrum provide structural information. hmdb.ca
The amide I band, appearing between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide backbone conformation. In studies of this compound aggregates, the amide I band often presents with two distinct peaks, typically around 1647 cm⁻¹ and 1676 cm⁻¹. This splitting is a strong indicator of a significant β-turn character in the peptide's secondary structure. hmdb.ca The presence of narrow and well-resolved signals in the spectra of the aggregates confirms a crystalline or highly ordered state. hmdb.ca
Other important amide bands include Amide II (1480–1575 cm⁻¹), Amide III (1200–1400 cm⁻¹), and the Amide A band (around 3300 cm⁻¹), which corresponds to N-H stretching vibrations. hmdb.ca Changes in the positions and shapes of these bands upon aggregation, compared to the monomeric state, reveal the formation of intermolecular hydrogen bonds that stabilize the assembled structures. hmdb.ca The region from 1600 cm⁻¹ to 1800 cm⁻¹ is complex, containing contributions from the three distinct carbonyl groups: amide, carbamate, and ester. hmdb.ca The FTIR spectra of dried aggregates have been shown to be nearly identical to the synthesized compound, suggesting that the solid-state structure is well-preserved. hmdb.ca
Table 1: Characteristic FTIR Amide Bands for this compound Aggregates
| Amide Band | Wavenumber Range (cm⁻¹) | Vibrational Origin | Structural Interpretation |
|---|---|---|---|
| Amide A | ~3300 | N-H Stretch | Involved in H-bonding |
| Amide I | 1600 - 1700 | C=O Stretch | Sensitive to secondary structure (β-turns indicated by peaks at ~1647 & 1676 cm⁻¹) |
| Amide II | 1480 - 1575 | N-H Bend, C-N Stretch | Confirms peptide structure |
| Amide III | 1200 - 1400 | C-N Stretch, N-H Bend | Complements secondary structure analysis |
Circular Dichroism (CD) spectroscopy is a critical technique for examining the chiral environment and secondary structure of peptides in solution. chemicalbook.com For short peptides like this compound, secondary structures are classified based on the peptide bond torsion angles. hmdb.ca
In its monomeric form, dissolved in a solvent like acetonitrile (B52724), this compound exhibits a characteristic CD spectrum with an intense positive maximum around 220 nm. hmdb.ca This signal is primarily due to the n-π* transition of the peptide bond. However, upon aggregation, typically induced by changing solvent composition (e.g., adding water to an acetonitrile solution), the CD spectrum undergoes a dramatic transformation. hmdb.ca
The CD profiles of the colloidal suspensions of aggregates show a significant decrease in the dichroic signal and a change in spectral shape. hmdb.ca This alteration reflects a change in the dihedral angles of the peptide bonds and suggests the coexistence of multiple conformations within the aggregates. hmdb.ca Furthermore, the π-π* transitions from the phenylalanine aromatic rings, which occur at approximately 210 nm and 260 nm, also contribute to the CD spectrum, providing information about the stacking arrangement of these rings upon self-assembly. hmdb.ca
UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic properties of both the monomeric and aggregated states of this compound. The aromatic phenylalanine residues are the primary chromophores.
The monomeric form in a pure organic solvent like acetonitrile displays a strong and characteristic absorption spectrum. hmdb.ca However, in the aggregated state, such as in dried samples, the UV-Vis spectrum shows significant changes. A notable observation is the broadening of the absorption band centered around 250 nm. hmdb.ca
Furthermore, in the dried aggregates, the absorption band at 250 nm nearly vanishes, while a band at approximately 210 nm becomes more prominent. This spectral shift is characteristic of H-aggregates, where the aromatic rings adopt a face-to-face (π-stacked) arrangement. hmdb.ca This hypsochromic shift is a direct consequence of the excitonic coupling between the transition dipoles of the closely packed aromatic rings. hmdb.ca
Fluorescence spectroscopy is highly sensitive to the local environment of fluorophores and is an excellent method for monitoring peptide self-assembly. The intrinsic fluorescence of this compound originates from its phenyl groups.
A distinct difference is observed between the emission spectra of the monomeric and aggregated forms, allowing for the clear identification of the self-assembly process. hmdb.ca When excited at a wavelength of 250 nm, the monomeric peptide in an acetonitrile solution exhibits an emission maximum at approximately 290 nm. hmdb.carsc.org In the aggregated state, this emission peak red-shifts to around 300 nm. hmdb.carsc.org This shift is attributed to the formation of excimers, which are excited-state dimers formed between the closely stacked aromatic rings of the phenylalanine residues within the aggregate. hmdb.carsc.org
Some studies on similar diphenylalanine derivatives have also reported a second emission peak in the visible light region, around 400-450 nm, suggesting complex photophysical behavior within these self-assembled structures. researchgate.net
Table 2: Photoluminescence Data for this compound
| State | Excitation Wavelength (nm) | Emission Maximum (nm) | Origin of Emission |
|---|---|---|---|
| Monomer (in Acetonitrile) | 250 | ~290 | Phenylalanine residue |
| Aggregate | 250 | ~300 | Excimer formation |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For peptide aggregates, NMR can provide detailed information about hydrogen bonding, dihedral angles, and the spatial proximity of atoms.
¹H NMR spectra of this compound in its monomeric state in a suitable deuterated solvent would show characteristic signals for the protons of the Boc protecting group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the two phenyl rings. scispace.com Upon aggregation, one would expect to see significant changes in the chemical shifts and line widths of these signals. Broadening of the NMR signals is a common indicator of the formation of large, slowly tumbling aggregates.
Temperature-dependent ¹H NMR studies can be used to identify protons involved in stable hydrogen bonds. Amide protons that are shielded from the solvent or engaged in strong hydrogen bonds will show a smaller change in their chemical shift with increasing temperature. unibo.it
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. nih.gov NOESY detects protons that are close in space (typically < 5 Å), allowing for the determination of the peptide's fold. For this compound aggregates, NOESY could reveal key intramolecular and intermolecular contacts, such as those between the phenyl rings, which would support the stacking arrangements suggested by other spectroscopic methods. nih.gov The presence of specific NOE cross-peaks can confirm the existence of defined secondary structures like β-turns. nih.gov While detailed NMR structural data for these specific aggregates is not widely published, the methodology remains a primary tool for such conformational investigations. nih.gov
Microscopic and Imaging Techniques
While spectroscopy provides molecular-level information, microscopic techniques are essential for visualizing the macroscopic morphology of the aggregates.
Optical Microscopy (OM) and Scanning Electron Microscopy (SEM) have been extensively used to study the architectures formed by this compound. These studies reveal that the morphology of the aggregates is highly dependent on the conditions of their formation, particularly the solvent composition. hmdb.ca
By varying the ratio of acetonitrile to water, researchers have demonstrated the ability to tune the resulting morphologies from spherical particles to well-defined plates. hmdb.ca For instance, a change in the acetonitrile content from 2% to 10% in an aqueous solution can drive this morphological transition. SEM images provide high-resolution details of these structures, confirming their size, shape, and surface features. nih.gov This tunable self-assembly highlights the potential for controlling the material properties of these peptide-based nanomaterials.
Scanning Electron Microscopy (SEM) for Morphology and Nanostructure Visualization
Scanning Electron Microscopy (SEM) has been instrumental in visualizing the diverse morphologies of this compound (Boc-Dip-Dip) aggregates. When self-assembly is induced via a solvent-switch method, particularly using a methanol-water (MeOH–H₂O) mixture, the peptide forms a range of structures including spheres, fibers, and tubes. acs.orgresearchgate.net Further crystallization from a MeOH–H₂O solution yields well-defined, nanorod-like crystals. acs.org The formation of these distinct architectures is highly dependent on the assembly conditions. Powder X-ray diffraction analysis confirms that while the spherical assemblies are amorphous, the tubular and nanorod structures are crystalline in nature. acs.orgresearchgate.net
| Observed Morphology | Formation Conditions | Structural Nature | Reference |
|---|---|---|---|
| Spheres, Fibers, Tubes | Self-assembly in MeOH–H₂O | Spheres: Amorphous; Tubes: Crystalline | acs.orgresearchgate.net |
| Nanorod-like Crystals | Crystallization from MeOH–H₂O | Crystalline | acs.org |
Transmission Electron Microscopy (TEM) for Nanotubular Structures
While detailed TEM-specific studies on this compound are not extensively reported, the formation of nanotubular structures is well-established through SEM and X-ray diffraction data. acs.orgresearchgate.net These techniques confirm the ability of Boc-Dip-Dip to self-assemble into hollow, crystalline nanotubes. This behavior is analogous to its parent compound, diphenylalanine (FF), which is famous for forming discrete and exceptionally stiff nanotubes. nih.govacs.org The tubular assemblies of Boc-Dip-Dip are a key morphology, contributing to the material's remarkable mechanical and piezoelectric properties. acs.org
Atomic Force Microscopy (AFM) for Morphological and Mechanical Properties
Atomic Force Microscopy (AFM) has been pivotal in quantifying the extraordinary mechanical properties of this compound crystals. Through AFM-nanoindentation, the Young's modulus of these assemblies has been measured to be 43.9 ± 9.4 GPa. nih.govacs.org This value is dramatically higher than that of its counterpart, Boc-L-phenylalanine-L-phenylalanine (Boc-FF), and is comparable to the stiffness of metals like aluminum. nih.govacs.org This "metal-like rigidity" is attributed to the doubled number of aromatic groups per molecule, which facilitates the formation of a dense "aromatic zipper" network, significantly enhancing the material's strength. nih.govacs.orgresearchgate.net
Further AFM-based techniques, such as Piezoresponse Force Microscopy (PFM), have revealed a large effective piezoelectric coefficient (d₃₃) of 73.1 ± 13.1 pC/N for Boc-Dip-Dip crystals. nih.gov This high piezoelectric response surpasses that of many biological materials and the widely used piezoelectric polymer, polyvinylidene-fluoride (PVDF). nih.govacs.org
| Property | This compound (Boc-Dip-Dip) | Boc-L-phenylalanine-L-phenylalanine (Boc-FF) | Reference |
|---|---|---|---|
| Young's Modulus (E) | 43.9 ± 9.4 GPa | 7.9 ± 5.5 GPa | nih.govacs.org |
| Point Stiffness | 227.9 ± 44.2 N/m | Not Reported | nih.govacs.org |
| Shear Modulus (G) | 3.9 ± 0.1 GPa | Not Reported | nih.govacs.org |
| Piezoelectric Coefficient (d₃₃) | 73.1 ± 13.1 pC/N | 8.4 ± 1.7 pC/N | nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray diffraction techniques have been essential for determining the atomic-level arrangement within this compound assemblies. Single crystals suitable for X-ray analysis were successfully grown by the slow evaporation of a methanol-water solution. nih.gov The analysis revealed that Boc-Dip-Dip crystallizes in a noncentrosymmetric space group, a prerequisite for piezoelectricity. nih.govacs.org The crystal structure shows a pair of hydrogen-bonded sheets and a dense molecular packing arrangement driven by interpeptide aromatic interactions. nih.govacs.org
Powder X-ray Diffraction (PXRD) has been used to distinguish between the different self-assembled morphologies. The PXRD patterns confirm that the nanorod and tubular structures are highly crystalline, with diffraction peaks that match the pattern simulated from the single-crystal data. acs.orgresearchgate.net In contrast, the spherical aggregates produce patterns indicative of an amorphous structure. acs.orgresearchgate.net
Advanced Techniques for Nanoscale Resolution
Photothermal Induced Resonance (PTIR) for Nanoscale IR Spectroscopy in Solution
Photothermal Induced Resonance (PTIR) is an advanced AFM-based technique that provides infrared (IR) spectra with nanoscale spatial resolution, even within a native liquid environment. nih.govnist.gov The technique combines an AFM with a tunable, pulsed IR laser. eurekalert.org When the laser's wavelength matches an absorption band of the sample, the material heats and expands, causing the AFM tip to oscillate. eurekalert.org By mapping this oscillation, one can obtain a chemical fingerprint of the sample at the nanoscale. nist.gov
While direct PTIR studies on this compound have not been reported, the technique has been successfully demonstrated on its close analogue, Boc-diphenylalanine (Boc-FF). nih.goveurekalert.orgnih.gov Researchers were able to acquire high-resolution IR spectra of single Boc-FF fibrillar aggregates in water, allowing for the accurate identification of their chemical and structural state. nih.govnih.gov This work highlights the immense potential of PTIR for studying the conformational dynamics of this compound aggregates at the single-nanostructure level under native conditions, which is crucial for understanding the fundamentals of its self-assembly. techexplorist.com
Computational and Simulation Approaches
Computational methods provide molecular-level insights that complement experimental observations. For this compound, Density Functional Theory (DFT) calculations have been employed to understand the origins of its exceptional mechanical strength. researchgate.net These calculations support the "aromatic zipper" model, confirming that the dense network of π–π interactions between the four phenyl rings on each molecule is a primary contributor to the material's high rigidity. acs.orgresearchgate.net Calculations of binding energies further quantify these strong aromatic interactions as the key driving force for the material's stability. acs.org
While extensive molecular dynamics (MD) simulations specifically for this compound are not detailed in the available literature, MD simulations are a common tool for studying related peptide systems. For the parent diphenylalanine peptide, MD simulations have been used to investigate the self-assembly pathways that lead to the formation of nanotubes and vesicles. bohrium.comacs.org These simulations can reveal concentration-dependent assembly mechanisms and the energetic driving forces behind nanostructure formation. bohrium.comacs.org Such computational approaches are invaluable for predicting and rationalizing the self-organization of complex biomolecules like this compound.
Hybrid-Resolution Simulations for Conformation Dependence
Direct studies employing hybrid-resolution simulations specifically on this compound aggregates are not extensively documented in current scientific literature. However, the power of this simulation technique has been demonstrated in elucidating the conformational dynamics of similar self-assembling peptides, such as terminally capped diphenylalanine (FF). acs.org
Hybrid-resolution modeling is a sophisticated computational method that allows for the simulation of large molecular systems over extended timescales, which is often intractable with fully atomistic models. acs.org This approach combines different levels of molecular detail—typically a high-resolution (atomistic) representation for regions of specific interest and a lower-resolution (coarse-grained) model for the rest of the system, such as the solvent. acs.org
Key insights derived from applying this methodology to analogous peptide systems include:
Identification of Assembly-Competent Conformations: Simulations can reveal that out of many possible conformations accessible to peptide monomers in solution, only a select few are compatible with the formation of stable, ordered aggregates. acs.org
Mechanism of Assembly: The simulations can uncover the detailed molecular packing and the critical role of specific molecular orientations, such as side-chain angles and peptide bond orientation, in determining the final morphology of the assembled nanostructures (e.g., nanotubes or vesicles). acs.org
Role of Intermediate States: Transient, assembly-incompatible conformations can be identified that act as crucial intermediates, facilitating key steps in the self-assembly pathway. acs.org
By applying such hybrid-resolution techniques, researchers can gain a detailed understanding of the relationship between the conformational features of the constituent peptides and their self-assembly behavior, a critical step for the rational design of peptide-based nanomaterials. acs.org
Density Functional Theory (DFT) for Electronic Structures and Dipole Moments
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. arxiv.org While specific DFT studies on the single this compound monomer are not prominent, extensive research on a closely related dipeptide, Boc-Dip-Dip, provides significant insight. acs.orgnih.govresearchgate.net In this context, "Dip" refers to the β,β-diphenyl-Ala-OH residue, which is 3,3-diphenylalanine. acs.orgnih.gov This dipeptide, containing two 3,3-diphenylalanine units, serves as an excellent model for understanding the electronic characteristics conferred by the Boc-protected amino acid.
Research on Boc-Dip-Dip aimed to create peptide assemblies with enhanced physical properties, such as mechanical rigidity and piezoelectricity, by increasing the density of aromatic groups. acs.orgresearchgate.net DFT calculations were integral to understanding the origins of these properties at the molecular level.
Key Research Findings from DFT Analysis of Boc-Dip-Dip:
Electronic Structure and Dipole Moment: Electronic structure calculations using DFT were performed to predict the molecular dipole moment. For the Boc-Dip-Dip molecule, a significant dipole moment was calculated, which is a key factor in determining the piezoelectric response of the resulting crystal. acs.orgnih.govresearchgate.net The magnitude of the piezoelectric effect is governed by both the molecular dipole and the supramolecular packing in the crystal. acs.orgnih.gov
Piezoelectric Properties: The supramolecular packing of Boc-Dip-Dip was found to have many characteristics of highly piezoelectric organic crystals, including a significant molecular dipole, which was confirmed by DFT calculations. acs.orgnih.gov This predicted dipole moment was crucial for explaining the experimentally observed large piezoelectric response in the self-assembled crystals. acs.orgnih.govresearchgate.net
The data below, derived from studies on the Boc-Dip-Dip dipeptide, highlights the quantitative results obtained from DFT calculations.
Table 1: DFT-Calculated Properties of Boc-Dip-Dip
| Property | Value | Significance | Reference |
|---|
These findings demonstrate the utility of DFT in predicting the electronic properties of complex molecules and guiding the design of new functional materials. The calculated dipole moment for the dipeptide provides a strong indication of the electronic characteristics that the this compound unit contributes to a molecular assembly.
Biomaterials and Advanced Material Applications
Applications in Drug Delivery Systems
The biocompatibility and self-assembly properties of peptides based on the diphenylalanine motif are highly advantageous for creating novel drug delivery vehicles. nih.govresearchgate.net These systems can be engineered to encapsulate therapeutic agents and release them in response to specific biological triggers, offering the potential for targeted therapies.
Boc-L-3,3-Diphenylalanine (Boc-FF) has been successfully used to create nanoparticle-based drug delivery systems. nih.gov These peptide-based structures are particularly noted for their biocompatibility, thermal stability, and high ionic strength in aqueous environments. nih.govresearchgate.net One significant application is the encapsulation of chemotherapeutic drugs like Epirubicin, an anthracycline used in cancer treatment. nih.gov
In a study focusing on non-small cell lung cancer (NSCLC), Epirubicin was loaded into nanoparticles synthesized from Boc-FF. nih.gov The resulting drug-loaded particles were evaluated for their potential as an alternative drug carrier system aimed at reducing the side effects associated with conventional chemotherapy. nih.govresearchgate.net Similarly, a self-assembled system based on a cystine-cored N-Boc diphenylalanine-appended tetrapeptide demonstrated a high encapsulation efficiency of 68.72% for the anticancer drug Doxorubicin (Dox). nih.govresearchgate.net The self-assembly process, driven by π-π stacking of the aromatic diphenylalanine residues and intermolecular hydrogen bonding, creates hollow spherical nanostructures that can effectively entrap drug molecules. nih.gov
A key strategy in targeted cancer therapy involves designing delivery systems that respond to the unique tumor microenvironment. Cancer cells often exhibit significantly higher intracellular concentrations of glutathione (B108866) (GSH) (2–10 mM) compared to normal cells. nih.govd-nb.info This redox gradient can be exploited to trigger drug release.
Researchers have engineered redox-responsive systems by incorporating disulfide bonds into the peptide structure. nih.govresearchgate.net For instance, a self-assembled structure made from a cystine-cored diphenylalanine-appended peptide remains stable under normal physiological conditions, minimizing premature drug leakage. nih.gov However, in the presence of tumor-relevant GSH levels, the disulfide bond is cleaved. This cleavage leads to the disassembly of the nanostructure and the subsequent release of the encapsulated drug directly within the cancer cells. nih.govresearchgate.net In vitro studies demonstrated that drug release increases with rising GSH concentrations, with a maximum release of 68% of Doxorubicin observed after 30 hours in the presence of 10 mM GSH. nih.gov This GSH-dependent mechanism ensures that the therapeutic payload is delivered specifically to the target cancer cells, enhancing efficacy while reducing systemic toxicity. nih.govacs.org
The effectiveness of these drug delivery systems is contingent on their biocompatibility and their specific toxicity towards cancer cells. Studies have shown that nanoparticles made from these peptides are generally biocompatible. nih.govresearchgate.net However, when loaded with a cytotoxic drug, they exhibit significant anticancer activity.
In studies involving Epirubicin-loaded Boc-FF nanoparticles, a dose-dependent decrease in cell viability was observed in non-small cell lung cancer cells (A549). nih.govresearchgate.net The drug-loaded nanoparticles were found to significantly increase DNA damage and apoptosis in these cancer cells. nih.govresearchgate.net
Similarly, a Doxorubicin-loaded, cystine-cored diphenylalanine peptide system (SN-Dox) showed high efficacy against breast cancer cell lines (MCF7 and MDAMB231). nih.gov The system exhibited a 20-fold lower effective concentration (2.5 μM) for reducing breast cancer cell viability compared to its effect on non-malignant cells like human embryonic kidney cells (HEK293) and cardiomyocytes (AC-16), where significant cell loss was only observed at much higher concentrations (50 μM). nih.govresearchgate.net This demonstrates the system's ability to facilitate more efficient and targeted delivery of the cytotoxic drug to cancer cells, which is attributed to the higher intracellular GSH levels triggering drug release. nih.govresearchgate.net
| System | Drug | Cancer Cell Line | Effective Concentration (IC₅₀) | Non-Malignant Cell Line | Effective Concentration (IC₅₀) | Source |
|---|---|---|---|---|---|---|
| Epirubicin-loaded Boc-FF nanoparticles | Epirubicin | A549 (Non-small cell lung cancer) | Dose-dependent decrease in viability | Not specified | Not specified | nih.govresearchgate.net |
| SN-Dox (Cystine-cored diphenylalanine peptide) | Doxorubicin | MCF7, MDAMB231 (Breast cancer) | 2.5 µM | HEK293, AC-16 | 50 µM | nih.govresearchgate.net |
Piezoelectric Materials and Energy Harvesting Devices
Beyond biomedical applications, this compound derivatives are at the forefront of research into bio-inspired piezoelectric materials. Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. This property is inherent to materials that crystallize in non-centrosymmetric structures. nih.govacs.orgpreprints.org
Amino acids (with the exception of glycine) are chiral molecules and naturally crystallize in structures that lack a center of symmetry (non-centrosymmetric). preprints.orgpreprints.org This characteristic is a fundamental prerequisite for piezoelectricity. Dipeptides derived from these chiral amino acids, such as this compound (Boc-Dip-Dip), inherit this structural property. nih.govacs.org
Research has shown that Boc-Dip-Dip crystallizes in the monoclinic, non-centrosymmetric space group P2. nih.govpreprints.org The self-assembly of these molecules is guided by interactions that result in a highly ordered, non-centrosymmetric packing. This specific supramolecular arrangement, which features a significant molecular dipole, is crucial for facilitating a measurable piezoelectric response. nih.govacs.org
Materials derived from this compound exhibit exceptionally high piezoelectric properties, making them promising candidates for applications in mechanical energy harvesting and as sensors. nih.govacs.org
Crystals of Boc-Dip-Dip have demonstrated a large effective piezoelectric strain coefficient (d₃₃) of approximately 73.1 pC/N. nih.govacs.orgresearchgate.net This value is significantly higher than that of other biological materials and even surpasses that of widely used piezoelectric polymers like poled polyvinylidene-fluoride (PVDF), which has a d₃₃ of about 30 pC/N. acs.orgacs.org The performance of Boc-Dip-Dip is comparable to the lower range of high-performance inorganic piezoelectric materials such as lead zirconium titanate (PZT) thin films. acs.orgacs.org
Furthermore, these rationally designed peptide assemblies show a predicted voltage coefficient of 2–3 Vm/N, which is nearly an order of magnitude higher than that of PVDF-based polymers. nih.govacs.orgresearchgate.net Simple energy harvesting devices constructed from Boc-Dip-Dip crystals have generated an open-circuit voltage of 1 V and a short-circuit current of around 60 nA under an applied force of 40 N. nih.gov In another configuration, hybrid electrospun arrays containing Boc-diphenylalanine nanotubes embedded in a polymer matrix generated a voltage of up to 30 V and a power density of 2.3 μW/cm² under a periodic force of 1.5 N. nih.govrsc.orgresearchgate.net These findings underscore the significant potential of this compound-based materials for creating efficient and biocompatible energy harvesting devices.
| Property | Value | Comparison Material | Comparison Value | Source |
|---|---|---|---|---|
| Piezoelectric Strain Coefficient (d₃₃) | ~73.1 pC/N | PVDF (polymer) | ~30 pC/N | nih.govacs.orgacs.org |
| PZT (thin film) | 80-100 pC/N | acs.org | ||
| Voltage Coefficient | 2-3 Vm/N | PVDF (polymer) | ~10x lower | nih.govacs.orgresearchgate.net |
| Generated Voltage (Proof-of-concept device) | 1 V | - | - | nih.gov |
| Generated Voltage (Electrospun array) | Up to 30 V | - | - | nih.govrsc.org |
Other Emerging Applications
The unique self-assembling properties of this compound have led to its exploration in a variety of cutting-edge applications beyond its primary uses. These emerging fields leverage the peptide's ability to form well-defined nanostructures, offering potential advancements in nanofabrication, biosensing, and tissue engineering.
Nanofabrication Templates
The self-assembly of this compound into predictable and stable nanostructures, such as nanotubes and nanofibers, makes it an excellent candidate for use as a template in nanofabrication. dtu.dk These biological nanostructures can serve as molds or scaffolds for the creation of inorganic or polymeric nanomaterials with controlled dimensions and morphologies.
Researchers have demonstrated that diphenylalanine-based peptides can act as dry-etch masks in reactive ion etching processes, enabling the fabrication of silicon micro- and nanowires. dtu.dk The process involves depositing the self-assembled peptide nanostructures onto a silicon substrate, which then guide the etching process to create nanowires with high precision. This method offers a simpler and more rapid alternative to traditional nanofabrication techniques. dtu.dk
Furthermore, the co-assembly of this compound with other molecules, such as unprotected diphenylalanine, can create more complex "biomolecular necklaces" and other unique architectures. scispace.com These intricate structures provide templates for fabricating even more sophisticated nanomaterials. The ability to control the length and morphology of these peptide assemblies through methods like co-assembly opens up possibilities for designing customized templates for a wide range of nanomaterials. nih.gov
| Application | Description | Key Findings |
| Dry-Etch Masks | Using self-assembled this compound nanostructures as masks for reactive ion etching of silicon. | Enables rapid and precise fabrication of silicon micro- and nanowires. dtu.dk |
| Co-Assembly for Complex Templates | Combining this compound with other peptides to form intricate nanostructures. | Creates "biomolecular necklaces" and other complex architectures for templating advanced nanomaterials. scispace.comnih.gov |
Biosensors
The inherent properties of this compound nanostructures, particularly their piezoelectricity and ability to be functionalized, make them promising components for the development of highly sensitive biosensors. nih.govrsc.org The piezoelectric effect, the generation of an electrical charge in response to applied mechanical stress, can be harnessed to detect biological events.
Hybrid biomaterials have been created by embedding this compound nanotubes within biocompatible polymer fibers through electrospinning. nih.govresearchgate.net These hybrid arrays exhibit a strong piezoelectric response, generating significant voltage and current when subjected to mechanical force. nih.govrsc.orgresearchgate.net This property can be exploited for biosensing applications where the binding of a target analyte to the functionalized surface of the nanotubes would induce a measurable mechanical change, and consequently, an electrical signal.
Moreover, the surface of these peptide nanostructures can be chemically modified to attach biorecognition elements, such as enzymes or antibodies, for specific analyte detection. researchgate.net The combination of the unique electronic properties of the peptide assemblies and the specificity of the biorecognition elements can lead to the development of novel and highly sensitive biosensing platforms. The ease of synthesis and modification of these short peptides facilitates the design of various nanostructures suitable for integration into biosensing devices. rsc.org
| Sensor Type | Principle | Potential Application |
| Piezoelectric Biosensor | Detection of mechanical changes upon analyte binding to functionalized this compound nanotubes embedded in polymer fibers. | Highly sensitive detection of biomolecules. nih.govrsc.orgresearchgate.net |
| Functionalized Nanostructure Sensor | Specific detection of analytes using biorecognition elements attached to the surface of peptide nanostructures. | Development of specific and versatile biosensing platforms. researchgate.netrsc.org |
Scaffolds for Tissue Engineering and Regeneration
The biocompatibility, biodegradability, and ability of this compound to form three-dimensional porous structures make it a compelling material for creating scaffolds in tissue engineering and regenerative medicine. nih.govresearchgate.net These scaffolds can mimic the natural extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation.
The self-assembly of this compound into hydrogels offers a versatile platform for tissue engineering. mdpi.commdpi.com These hydrogels can encapsulate large amounts of water and create a microenvironment that is conducive to tissue regeneration. mdpi.commdpi.com The mechanical properties and porosity of these hydrogels can be controlled by adjusting the preparation methods and conditions. mdpi.com
Furthermore, co-assembling this compound with other molecules allows for the creation of scaffolds with tunable morphological and mechanical properties, as well as providing chemical functionality for further modification. researchgate.net By incorporating these peptide nanostructures into biocompatible polymers like poly-L-lactic acid (PLLA) and polycaprolactone (B3415563) (PCL), hybrid scaffolds with enhanced properties can be fabricated using techniques like electrospinning. nih.gov These scaffolds hold promise for a variety of tissue engineering applications, including the regeneration of bone and other tissues. nih.gov
| Scaffold Type | Fabrication Method | Key Features |
| Hydrogel Scaffolds | Self-assembly of this compound into a three-dimensional network. | Biocompatible, biodegradable, high water content, tunable properties. mdpi.commdpi.com |
| Hybrid Polymer Scaffolds | Electrospinning of this compound with biocompatible polymers (e.g., PLLA, PCL). | Enhanced mechanical properties, controlled porosity, mimics extracellular matrix. nih.gov |
| Co-Assembled Scaffolds | Co-assembly of this compound with other molecules. | Tunable morphology and mechanics, chemical functionality for modification. researchgate.net |
Boc L 3,3 Diphenylalanine in Peptidomimetic and Medicinal Chemistry
Rational Design of Peptidomimetics
The rational design of peptidomimetics is a strategic approach aimed at transforming peptides into drug-like molecules by addressing their inherent limitations, such as susceptibility to enzymatic degradation. nih.gov This process involves modifying the original peptide structure to improve its stability and bioavailability while retaining or enhancing its biological activity. mdpi.com The incorporation of sterically hindered amino acids like Boc-L-3,3-Diphenylalanine is a cornerstone of this strategy. The bulky tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility during synthesis, while the gem-diphenyl motif provides significant steric shielding. chemimpex.comchemimpex.com
Mimicry of Bioactive Peptide Features
A primary goal in peptidomimetic design is to replicate the three-dimensional structure and essential pharmacophoric elements of a bioactive peptide. stanford.edu Peptidomimetic oligomers are frequently designed to fold into well-defined secondary structures, such as helices and turns, that are crucial for biological function. stanford.edu The unique structure of this compound, with its two phenyl groups, facilitates the formation of stable peptide bonds and contributes to the development of complex peptide structures that can mimic the bioactive conformations of natural peptides. chemimpex.com This mimicry allows the resulting compounds to interact with biological targets with high affinity and specificity. An example of functional mimicry involves incorporating specialized amino acids to bestow new properties, such as the addition of 3,4-dihydroxy-L-phenylalanine (DOPA) to antimicrobial peptides to mimic the adhesive characteristics of mussel foot proteins, enabling surface coating. mdpi.com
Strategies for Protease Degradation Avoidance
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. frontiersin.org Several strategies have been developed to overcome this, including the synthesis of retro-inverso peptides (where the direction of the peptide backbone is reversed), the incorporation of β-amino acids, and the use of D-amino acids. frontiersin.orgnih.govfrontiersin.org The introduction of unnatural amino acids with bulky side chains is a particularly effective approach. The gem-diphenyl moiety of 3,3-Diphenylalanine provides substantial steric hindrance at the Cβ position, effectively shielding the adjacent peptide bond from the active sites of proteolytic enzymes. This steric protection significantly enhances the metabolic stability of the peptidomimetic, prolonging its half-life and therapeutic effect in vivo.
| Strategy for Protease Resistance | Description | Example Modification |
| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-enantiomers. | D-lysine, D-arginine frontiersin.org |
| β-Peptides | Utilizing amino acids with the amino group attached to the β-carbon. | N-Boc-β-Proline nih.gov |
| Backbone Cyclization | Forming a cyclic peptide structure (head-to-tail or side-chain cyclization). | Cyclic dimers of KR-12 frontiersin.org |
| Steric Shielding | Incorporating bulky, non-natural amino acids. | 3,3-Diphenylalanine |
Conformationally Constrained Analogues
Controlling the conformational flexibility of a peptide is critical for improving its binding affinity and selectivity for a specific biological target. mdpi.com By reducing the number of accessible conformations, the entropic penalty of binding is lowered, leading to a more potent interaction. This compound is a powerful tool for inducing conformational constraint due to the severe steric hindrance imposed by the two phenyl groups on the same carbon atom.
Impact of Diphenylalanine Motif on Peptidomimetic Conformation
The gem-diphenyl group drastically restricts the rotational freedom around the chi (χ) and psi (ψ) dihedral angles of the peptide backbone. This steric effect forces the peptide chain into a more rigid and predictable conformation. nih.govrsc.org The presence of the bulky diphenylalanine motif can influence the local geometry, promoting specific turn or extended structures that are essential for mimicking the bioactive conformation of the parent peptide. This conformational rigidity is a key factor in designing peptidomimetics with high receptor affinity and selectivity. mdpi.com The molecular conformation can be further stabilized by a network of intramolecular hydrogen bonds, which are often favored by the pre-organized structure induced by the constrained amino acid. preprints.org
Helical and Turn Conformations in Self-Assembled Structures
The diphenylalanine (FF) motif is well-known for its remarkable ability to drive the self-assembly of peptides into highly ordered nanostructures, such as nanotubes, fibrils, and ribbons. nih.govnih.gov These assemblies are stabilized by a combination of hydrogen bonds and π-π stacking interactions between the aromatic rings. The introduction of a Boc group can modify these self-assembly processes. For example, Boc-protected diphenylalanine analogues have been shown to self-assemble into structures characterized by specific secondary structural elements. X-ray crystallography studies have revealed that some Boc-protected dipeptides can adopt inverse γ-turn structures or aggregate into parallel β-sheets. researchgate.net Spectroscopic analysis, such as Circular Dichroism (CD), often shows characteristic signals indicative of these ordered aggregative states, further confirming the formation of helical or turn conformations. nih.gov
| Boc-Protected Peptide Derivative | Observed Self-Assembled Structure/Conformation |
| Boc-Phe-Phe-OMe | Twisted fibrils, inverse γ-turn structure researchgate.net |
| Boc-Phe-Tyr-OMe | Microspheres, parallel β-sheet aggregation researchgate.net |
| Boc-Tyr-Phe-OMe | Microspheres, parallel β-sheet aggregation researchgate.net |
| Boc-Tyr-Tyr-OMe | Microspheres, parallel β-sheet aggregation researchgate.net |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Microtapes formed from self-assembled nanotubes preprints.org |
Development of Bioactive Compounds
The unique properties conferred by this compound make it a crucial building block in the development of novel bioactive compounds and drug candidates. chemimpex.com Its ability to enhance metabolic stability and enforce specific, bioactive conformations allows medicinal chemists to design potent and selective therapeutics. This amino acid derivative has been particularly valuable in the development of novel drugs targeting specific biological pathways in fields such as oncology and neurology. chemimpex.comchemimpex.com For instance, short peptides incorporating modified amino acids, including Boc-protected residues, have been synthesized and shown to exhibit significant inhibitory activity against enzymes like pancreatic lipase, highlighting their potential as therapeutic leads for controlling obesity. nih.gov The versatility and favorable synthetic properties of this compound continue to make it an essential tool for researchers aiming to innovate in drug development. chemimpex.com
Precursors to Pharmaceutical Agents
This compound, a derivative of the amino acid L-alanine, serves as a crucial building block in the synthesis of complex peptides for pharmaceutical research and drug development. chemimpex.comchemimpex.com Its structure features a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and solubility, and two phenyl groups. chemimpex.comchemimpex.com This unique structure is instrumental in creating stable peptide bonds, which is essential for the development of novel therapeutics. chemimpex.com
The incorporation of the bulky diphenylmethyl group on the α-carbon introduces significant conformational constraints into a peptide backbone. This steric hindrance is a key feature used by medicinal chemists to design peptidomimetics with improved properties. For instance, these modifications can lead to peptides with increased metabolic stability and a higher binding affinity for their biological targets. nbinno.com The Boc protecting group facilitates a controlled and stepwise assembly of amino acids during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the integrity of the final peptide chain. nbinno.com
The applications of this compound as a precursor span several therapeutic areas, most notably in oncology and neurology, where peptide-based drugs are of growing interest. chemimpex.comchemimpex.com Researchers utilize this compound to synthesize analogs of naturally occurring peptides or to create entirely new sequences with desired pharmacological activities.
| Application Area | Role of this compound | Therapeutic Field | Reference |
|---|---|---|---|
| Peptide Synthesis | Serves as a protected amino acid building block, allowing for selective reactions and controlled chain elongation. | General Drug Development | chemimpex.com |
| Drug Design | The diphenylalanine structure aids in designing bioactive compounds that target specific biological pathways. | Oncology, Neurology | chemimpex.comchemimpex.com |
| Biotechnology | Used in the production of biologically active compounds, such as enzyme inhibitors. | Various | chemimpex.com |
Inhibition of Amyloid Fibril Formation
The aggregation of peptides into amyloid fibrils is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. nih.govnih.gov The core of these fibrils often involves short peptide sequences that self-assemble into β-sheet structures. One such critical recognition motif is the diphenylalanine (Phe-Phe) sequence found in the central hydrophobic cluster of the Alzheimer's β-amyloid (Aβ) peptide. acs.org This segment is known to self-assemble and form fibrillar structures. acs.org
Research into inhibiting this aggregation process is a key strategy for developing therapeutics for amyloid-related diseases. mdpi.com Molecules that can interfere with the self-assembly of these peptides are of significant interest. The unique structure of this compound, which mimics the diphenylalanine motif but is a single amino acid with two phenyl groups on the β-carbon, makes it a valuable tool in this area of research.
Studies on related N-terminally blocked diphenylalanine analogues have shown that modifications to the core Phe-Phe structure can dramatically alter self-assembly pathways. For example, the peptide Boc-Phe-Phe-OMe, which is closely related to the Aβ hydrophobic cluster, readily forms twisted fibrils. acs.org However, introducing modifications, such as replacing a phenylalanine with tyrosine, can inhibit fibril formation and lead to the creation of different structures like microspheres. acs.org This suggests that compounds like this compound can act as inhibitors or modulators of amyloid aggregation by interacting with the aggregation-prone peptide sequences and redirecting them away from the fibril-forming pathway. The bulky diphenyl group can sterically hinder the ordered stacking required for β-sheet and subsequent fibril formation.
| Compound | Observed Self-Assembly Structure | Implication for Fibril Formation | Reference |
|---|---|---|---|
| Boc-Phe-Phe-OMe | Twisted Fibrils | Promotes fibril formation, mimics Aβ aggregation. | acs.org |
| Boc-Phe-Tyr-OMe | Microspheres | Inhibits fibril formation by altering assembly pathway. | acs.org |
| TFA·FF-OFm | Amyloid-like Fibrils / Conventional Fibers | Self-assembly is highly dependent on kinetic vs. thermodynamic conditions. | upc.edu |
Conclusion and Future Research Perspectives
Current Challenges in Controlling Hierarchical Assembly and Properties
A primary challenge in the field lies in precisely controlling the self-assembly process to achieve desired, uniform nanostructures with predictable properties. The supramolecular polymerization of these peptide-based building blocks is a delicate process influenced by a combination of thermodynamic and kinetic factors. aip.orgactascientific.com
Key challenges include:
Environmental Sensitivity : The self-assembly process is highly susceptible to environmental conditions such as pH, temperature, solvent composition, and ionic strength. actascientific.comacs.org This sensitivity can lead to significant variability in the final morphology and properties of the assembled structures, complicating reproducibility and scalability. acs.org
Morphological Heterogeneity : Spontaneous peptide aggregation can result in poorly defined and heterogeneous assemblies. acs.org For instance, studies on Boc-protected diphenylalanine have shown that slight changes in the solvent balance, such as the acetonitrile-water ratio, can dramatically alter the resulting morphology, leading to structures ranging from spheres to plates. rsc.orgcnr.it This makes it difficult to consistently produce a single desired architecture.
Predictive Design : Rationally designing peptide sequences for predictable self-assembly behavior remains a significant hurdle. acs.org While the fundamental forces driving assembly, like aromatic stacking and hydrogen bonding, are understood, predicting the final hierarchical structure from the molecular design is not yet straightforward. aip.orgacs.org Co-assembly of Boc-modified variants with diphenylalanine can disrupt typical packing, leading to altered mechanical properties, which highlights the complexity of these interactions. researchgate.netnih.gov
Overcoming these challenges is crucial for the successful translation of these materials from laboratory settings to clinical and industrial applications, where precise control and reproducibility are paramount. acs.org
Opportunities for Novel Functional Biomaterials Design
Despite the challenges, the inherent properties of Boc-L-3,3-Diphenylalanine create vast opportunities for the design of innovative functional biomaterials. The ability to form diverse structures through self-assembly is a key advantage for a wide range of applications. researchgate.netnih.gov
Hydrogels for Tissue Engineering and Drug Delivery : Boc-diphenylalanine analogues have demonstrated the ability to form stable, pH-sensitive hydrogels. nih.govresearchgate.net These hydrogels are excellent candidates for biomedical applications due to their biocompatibility, biodegradability, and high water content. nih.govresearchgate.net They can serve as scaffolds that mimic the extracellular matrix to support cell adhesion and proliferation or as vehicles for the controlled release of therapeutic agents. acs.orgnih.gov
Stimuli-Responsive Materials : The sensitivity of the assembly process to external triggers can be harnessed to create "smart" materials. For example, incorporating photothermal nanomaterials like graphene oxide into Boc-diphenylalanine hydrogels allows for near-infrared light-controlled drug release. nih.gov This opens avenues for on-demand therapeutic delivery.
Piezoelectric Biomaterials : Self-assembled Boc-diphenylalanine can form nanotubes that exhibit strong piezoelectric properties, meaning they can convert mechanical energy into electricity. rsc.org When embedded in biocompatible polymer fibers, these materials can generate significant voltage from applied force, suggesting potential applications in biomedical sensors, energy harvesting devices, and for powering implantable electronics. rsc.org Designing aromatic-rich derivatives can further enhance this rigidity and piezoelectric response. acs.org
Tunable Mechanical and Surface Properties : By controlling the co-assembly of Boc-diphenylalanine with other peptide derivatives, it is possible to fine-tune the material's properties. nih.gov This approach allows for the creation of biomaterials with tailored rigidity, morphology, and surface chemistry, which is essential for applications like tissue engineering scaffolds where cell-material interactions are critical. researchgate.netnih.gov
Advancements in Targeted Therapeutic and Diagnostic Applications
The unique chemical structure and assembly characteristics of this compound and its derivatives are paving the way for advanced therapeutic and diagnostic systems. Their biocompatibility and versatility make them attractive for developing next-generation medical technologies. researchgate.netchemimpex.com
Targeted Drug Delivery : The Boc protecting group is instrumental in peptide synthesis, enabling the creation of complex and specific peptide sequences essential for targeted drug delivery. chemimpex.comchemimpex.com These peptides can be designed to target specific biological pathways or cell receptors, particularly in fields like oncology and neurology. chemimpex.comchemimpex.com Hydrogels formed from these compounds can act as injectable depots for the sustained and localized release of drugs. nih.govresearchgate.net
Antimicrobial Agents : Recent research has highlighted the antibacterial potential of self-assembling, Boc-protected dipeptides. researchgate.net These materials offer a versatile platform for designing novel antimicrobial agents to combat bacterial resistance, with the added benefits of being non-toxic and biocompatible. researchgate.net
Biosensing and Diagnostics : The self-assembly of dipeptides into well-defined nanostructures provides a basis for developing sensitive biosensors. mdpi.com While research has focused on related compounds like Fmoc-diphenylalanine for detecting amyloid fibrils, the principles can be extended to Boc-derivatives. mdpi.com The unique optical properties, such as fluorescence, that arise from the self-assembly of aromatic-rich derivatives could be harnessed for diagnostic imaging or sensing applications. mdpi.com
Future research will likely focus on integrating these functionalities, such as combining therapeutic delivery with diagnostic capabilities, to create theranostic platforms. Further exploration into modifying the core this compound structure will continue to expand its utility in addressing complex medical challenges.
Q & A
Q. What are the key steps and reagents involved in synthesizing Boc-L-3,3-diphenylalanine, and how can reaction conditions be optimized for higher yields?
The synthesis involves a multi-step process:
- Grignard reaction : PhMgBr in THF at −78 °C for nucleophilic addition .
- Deprotection and hydrogenation : Use of Pd(OH)₂/C under H₂ (100 psi) to reduce intermediates, followed by Boc protection with Boc₂O in NaOH .
- Oxidation : Jones reagent (CrO₃, H₂SO₄) to finalize the carboxylic acid group . Optimization tips: Control temperature rigorously during Grignard reactions, and monitor catalyst loading during hydrogenation to minimize side products.
Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?
Use chiral HPLC or polarimetry to verify enantiomeric excess. Compare retention times with known standards (e.g., D- vs. L-forms). NMR analysis (e.g., NOESY) can assess spatial arrangement of substituents. For advanced validation, X-ray crystallography provides definitive structural confirmation .
Q. What analytical techniques are critical for characterizing this compound?
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–7.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- IR spectroscopy : Identify carbonyl stretches (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does this compound’s structural rigidity influence its incorporation into peptide chains during solid-phase synthesis?
The diphenyl groups introduce steric hindrance, requiring optimized coupling reagents (e.g., HATU/DIPEA) and extended reaction times. Pre-activation of the amino acid with HOAt or OxymaPure improves efficiency. Post-incorporation, Boc deprotection with TFA must avoid side reactions with aromatic rings .
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?
Discrepancies in receptor-binding assays (e.g., vasopressin V2 agonism) may arise from differences in peptide backbone conformation. To resolve:
Q. How can researchers adapt this compound for use in iron homeostasis studies, as seen in β-thalassemia models?
In murine β-thalassemia models, the compound’s hydrophobic core enhances peptide stability in serum. Key steps:
- Conjugate with iron-chelating motifs (e.g., iminodiacetic acid) via spacer linkers.
- Validate in vivo efficacy via hemoglobin electrophoresis and liver iron quantification .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining enantiopurity?
- Continuous flow chemistry : Improves control of exothermic Grignard reactions.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) during hydrogenation to enhance stereoselectivity .
- Crystallization optimization : Employ solvent mixtures (e.g., EtOAc/hexane) for selective crystallization of the desired enantiomer .
Methodological Considerations
Q. How should researchers handle discrepancies in melting point data for this compound across literature sources?
Variations may arise from polymorphic forms or impurities. Standardize protocols:
Q. What are best practices for storing this compound to prevent degradation?
Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂). For long-term stability, lyophilize and store at −20°C with desiccants .
Q. How can computational modeling aid in predicting this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
